molecular formula C10H20N2O2S B7509597 3-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine

3-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine

Cat. No. B7509597
M. Wt: 232.35 g/mol
InChI Key: GUSOPLKINYTAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine (3-MeO-2'-Oxo-PCE) is a novel dissociative drug belonging to the arylcyclohexylamine class. It is a potent and selective NMDA receptor antagonist that has gained attention in scientific research due to its potential therapeutic applications in treating neurological disorders such as depression, anxiety, and post-traumatic stress disorder.

Mechanism of Action

3-MeO-2'-Oxo-PCE acts as a selective and potent antagonist of the NMDA receptor. It binds to the receptor and blocks the ion channel, preventing the influx of calcium ions into the neuron. This results in decreased excitability of the neuron and a reduction in glutamate neurotransmission, leading to the dissociative effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MeO-2'-Oxo-PCE are still being studied. However, it has been shown to have a high affinity for the NMDA receptor and a long duration of action. It has also been found to have a low affinity for the serotonin transporter, suggesting a lack of serotonergic activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-MeO-2'-Oxo-PCE in lab experiments include its potent and selective NMDA receptor antagonism, as well as its potential therapeutic applications in treating neurological disorders. However, its limitations include its potential for abuse and lack of information regarding its long-term effects.

Future Directions

Future research on 3-MeO-2'-Oxo-PCE should focus on its potential therapeutic applications in treating depression, anxiety, and post-traumatic stress disorder. Additionally, further studies should be conducted to determine its long-term effects and potential for abuse. Finally, research should be conducted to develop more selective and potent NMDA receptor antagonists with fewer side effects.

Synthesis Methods

The synthesis of 3-MeO-2'-Oxo-PCE involves the reaction of 1-(1-pyrrolidinyl)-2-butanone with piperidine-2-sulfonyl chloride in the presence of triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline powder.

Scientific Research Applications

3-MeO-2'-Oxo-PCE has been found to have potential therapeutic applications in treating neurological disorders. It has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, it has been suggested as a potential treatment for post-traumatic stress disorder due to its ability to enhance fear extinction.

properties

IUPAC Name

3-methyl-1-pyrrolidin-1-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-10-5-4-8-12(9-10)15(13,14)11-6-2-3-7-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSOPLKINYTAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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